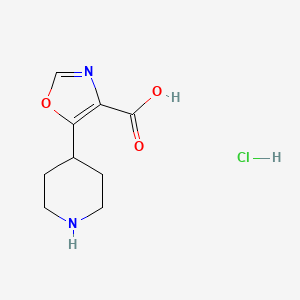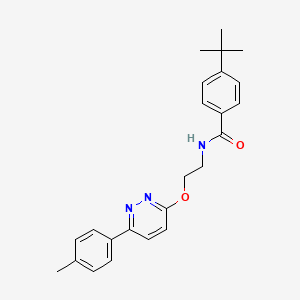![molecular formula C6H5IO3 B2474904 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 890095-66-6](/img/structure/B2474904.png)
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is a bicyclic compound featuring an iodine atom and two oxygen atoms within its structure. This compound is notable for its unique bicyclic framework, which includes a five-membered and a six-membered ring fused together. The presence of iodine and oxygen atoms within the bicyclic system imparts distinct chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one typically involves the iodination of a precursor compound containing the bicyclic framework. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclic system. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, further enhances the quality of the compound produced on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperature conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives with higher oxidation states.
Reduction Reactions: Products include reduced derivatives with different chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclic framework play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the formation of covalent bonds with nucleophilic sites on target proteins or enzymes, leading to modulation of their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
3-Chloro-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one:
Uniqueness
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable in specific chemical transformations and applications where iodine’s properties are advantageous.
Eigenschaften
IUPAC Name |
3-iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3/c7-4-1-3-2-9-6(10-3)5(4)8/h1,3,6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHOHCAGVMNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=C(C(=O)C(O1)O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)



![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)

![N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2474841.png)
![4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2474843.png)

